3-Isobutyl-7-methylindolin-2-one
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Overview
Description
3-Isobutyl-7-methylindolin-2-one is a compound belonging to the indolin-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry. Indolin-2-one derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-7-methylindolin-2-one can be achieved through various synthetic routes. One common method involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method provides good yields and is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-7-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the indolin-2-one scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-Isobutyl-7-methylindolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Isobutyl-7-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyindolin-2-one: Known for its ability to cross the blood-brain barrier and its potential neuroprotective effects.
1-Benzyl-1H-1,2,3-triazole derivatives: Studied for their acetylcholine esterase inhibitory activity and potential use in treating Alzheimer’s disease.
Uniqueness
3-Isobutyl-7-methylindolin-2-one is unique due to its specific substitution pattern, which can confer distinct biological activities and properties compared to other indolin-2-one derivatives. Its isobutyl and methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
7-methyl-3-(2-methylpropyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H17NO/c1-8(2)7-11-10-6-4-5-9(3)12(10)14-13(11)15/h4-6,8,11H,7H2,1-3H3,(H,14,15) |
InChI Key |
AMXRKNBUCIXHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)CC(C)C |
Origin of Product |
United States |
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